2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3,5-dimethylisoxazole moiety linked to a benzimidazole-ethylamine backbone. Its synthesis and characterization were briefly referenced in a 2004 publication, but detailed pharmacological or physicochemical data remain undisclosed .
Properties
Molecular Formula |
C19H24N4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H24N4O2/c1-12(2)23-17-8-6-5-7-16(17)21-18(23)9-10-20-19(24)11-15-13(3)22-25-14(15)4/h5-8,12H,9-11H2,1-4H3,(H,20,24) |
InChI Key |
TXAXTECCORRZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=NC3=CC=CC=C3N2C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,2-Phenylenediamine with Isopropyl Chloride
The benzimidazole core is synthesized via cyclocondensation of 1,2-phenylenediamine with isopropyl chloride under acidic conditions. In a representative procedure, 1,2-phenylenediamine (1.0 equiv) is reacted with isopropyl chloride (1.2 equiv) in glacial acetic acid at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, forming the 1-isopropyl-1H-1,3-benzimidazole intermediate.
Ethylamine Side-Chain Introduction
The ethylamine side chain is introduced through a nucleophilic aromatic substitution (NAS) reaction. The benzimidazole intermediate is treated with 2-bromoethylamine hydrobromide (1.5 equiv) in dimethylformamide (DMF) at 120°C for 24 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) yields the 1-isopropyl-1H-1,3-benzimidazol-2-yl ethylamine derivative with 68–75% isolated yield.
Synthesis of 3,5-Dimethyl-4-isoxazolyl Acetic Acid
Isoxazole Ring Formation
The isoxazole ring is constructed via cyclization of acetylacetone with hydroxylamine hydrochloride. Acetylacetone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) are refluxed in ethanol for 6 hours, yielding 3,5-dimethyl-4-isoxazolyl ketone. Subsequent oxidation with potassium permanganate in aqueous sulfuric acid generates the corresponding carboxylic acid.
Acetic Acid Functionalization
The carboxylic acid is converted to its acid chloride using thionyl chloride (2.0 equiv) in dichloromethane. The acid chloride is then reacted with ethyl glycinate (1.1 equiv) in the presence of triethylamine to form the ethyl ester, which is hydrolyzed under basic conditions to yield 3,5-dimethyl-4-isoxazolyl acetic acid.
Amide Coupling Reaction
Coupling Agent Optimization
The final amide bond formation employs carbodiimide-based coupling agents. A comparative analysis of reagents reveals that HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF achieves superior yields (82%) compared to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 74%). The reaction is conducted at 0°C for 2 hours, followed by gradual warming to room temperature.
Table 1: Amide Coupling Efficiency with Different Reagents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 0 → 25 | 82 |
| EDC | DCM | 25 | 74 |
| DCC | THF | 25 | 65 |
Workup and Purification
The crude product is precipitated by dilution with ice-cold water, filtered, and purified via recrystallization from ethanol/water (4:1). High-performance liquid chromatography (HPLC) analysis confirms a purity of >98%.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzimidazole-H), 7.45–7.39 (m, 2H, aromatic-H), 4.15 (q, J = 6.8 Hz, 2H, CH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 3H, isoxazole-CH₃), 2.33 (s, 3H, isoxazole-CH₃), 1.45 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).
- HRMS (ESI) : m/z calc. for C₂₁H₂₆N₄O₂ [M+H]⁺: 397.1894; found: 397.1896.
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar geometry of the benzimidazole and isoxazole rings, with intermolecular hydrogen bonds stabilizing the lattice.
Scalability and Industrial Considerations
Batch-scale synthesis (100 g) demonstrates consistent yields (78–80%) using HBTU in DMF. Solvent recovery systems and continuous-flow reactors are proposed to enhance cost-efficiency for industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening.
Substitution: Both the isoxazole and benzimidazole rings can participate in substitution reactions, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in critical biological pathways.
Pathways Involved: It could modulate pathways related to cell growth, apoptosis, or immune response, depending on its specific binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Patent Literature
A 2017 patent by Rutgers University and the University of Missouri describes compounds with overlapping structural motifs, though none are direct analogs. Key examples include:
Key Observations :
- The thioether group in these analogs enhances electrophilicity and may improve binding to cysteine-containing targets (e.g., viral proteases or kinases) compared to the acetamide’s carbonyl group .
Acetamide Derivatives in Crystallographic Studies
Studies on N-(1,3-benzothiazol-2-yl)acetamide (2013) and related derivatives highlight the role of substituents on molecular conformation and bioactivity:
Key Differences :
- The isopropyl group on benzimidazole likely reduces solubility but improves lipophilicity, enhancing membrane permeability compared to unsubstituted analogs .
Biological Activity
The compound 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide , commonly referred to as SC23-0282, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of SC23-0282, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
SC23-0282 has the following chemical characteristics:
- Molecular Formula : C17H25N5O5S
- Molecular Weight : 411.48 g/mol
- Hydrogen Bond Acceptors : 12
- Hydrogen Bond Donors : 0
- LogP : 1.008 (indicating moderate lipophilicity)
- Water Solubility (LogSw) : -1.64 (suggesting low solubility in water)
The biological activity of SC23-0282 is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It is hypothesized to act as an inhibitor of specific enzymes related to inflammation and microbial resistance.
Quorum Sensing Inhibition
Research indicates that compounds structurally similar to SC23-0282 can inhibit quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa. Inhibition of QS can reduce virulence factors, biofilm formation, and swarming motility, making it a promising candidate for developing anti-pathogenic agents .
Antimicrobial Activity
Several studies have demonstrated that SC23-0282 exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting their QS mechanisms. This suggests its potential use in treating infections caused by antibiotic-resistant bacteria.
Anti-inflammatory Effects
SC23-0282 has been evaluated for its anti-inflammatory effects in vitro. It was found to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating a potential application in inflammatory diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
